Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, which can be further utilized in different applications .
Scientific Research Applications
Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Shares the same core structure but differs in substituents.
3-methyl-1,2,4-oxadiazole-5-carboxylic acid: The non-sodium salt form of the compound.
1,3,4-Oxadiazole: Another regioisomer with different chemical properties.
Uniqueness: Sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various chemical and biological applications .
Properties
IUPAC Name |
sodium;3-methyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYGOZOYGLRMME-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-07-3 |
Source
|
Record name | sodium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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